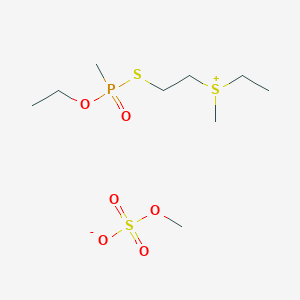
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate is a chemical compound with the molecular formula C2H6O2S It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate can be synthesized through several methods. One common synthetic route involves the reaction of methanol with sulfur trioxide, followed by the addition of a methylating agent. The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, methylsulfomethylate is produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to increase the efficiency of the reaction and reduce the production time. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of methylsulfomethylate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of methylsulfomethylate depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield sulfides.
Aplicaciones Científicas De Investigación
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of methylsulfomethylate involves its interaction with specific molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, which can influence various biochemical processes.
Comparación Con Compuestos Similares
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate can be compared with other similar compounds, such as dimethyl sulfone and methyl sulfonate. These compounds share some structural similarities but differ in their chemical properties and applications. For example, dimethyl sulfone is commonly used as a dietary supplement, while methyl sulfonate is used in industrial applications.
List of Similar Compounds
- Dimethyl sulfone
- Methyl sulfonate
- Ethylsulfomethylate
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
2562-54-1 |
|---|---|
Fórmula molecular |
C9H23O6PS3 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-ethyl-methylsulfanium;methyl sulfate |
InChI |
InChI=1S/C8H20O2PS2.CH4O4S/c1-5-10-11(3,9)12-7-8-13(4)6-2;1-5-6(2,3)4/h5-8H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
AUACWHVUVIIDOR-UHFFFAOYSA-M |
SMILES |
CCOP(=O)(C)SCC[S+](C)CC.COS(=O)(=O)[O-] |
SMILES canónico |
CCOP(=O)(C)SCC[S+](C)CC.COS(=O)(=O)[O-] |
Sinónimos |
GD-42 methylsulfomethylate O-ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















